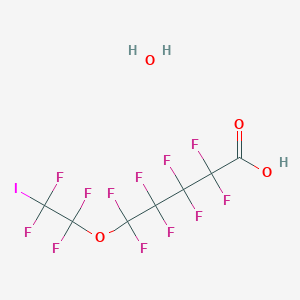
N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution reactions: Introduction of the 2-methoxybenzyl group and the 4-chlorophenyl group through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the hexanamide moiety through an amidation reaction using hexanoic acid derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide involves its interaction with specific molecular targets. The pyridazinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)butanamide
- N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)pentanamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain (hexanamide vs. butanamide or pentanamide).
- Biological Activity: The length of the alkyl chain can influence the compound’s solubility, bioavailability, and interaction with molecular targets, potentially leading to differences in biological activity.
- Uniqueness: N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide’s unique structure, particularly the hexanamide moiety, may confer distinct properties compared to its shorter-chain analogs.
Eigenschaften
Molekularformel |
C25H28ClN3O3 |
|---|---|
Molekulargewicht |
454.0 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[5-[(2-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]hexanamide |
InChI |
InChI=1S/C25H28ClN3O3/c1-4-5-9-22(24(30)27-21-13-11-20(26)12-14-21)29-25(31)19(15-17(2)28-29)16-18-8-6-7-10-23(18)32-3/h6-8,10-15,22H,4-5,9,16H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
WAYQJMZLTQEUPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C(=CC(=N2)C)CC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
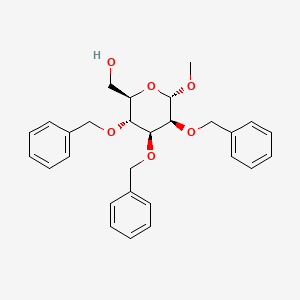
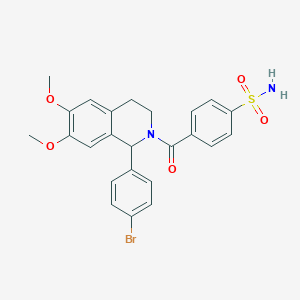
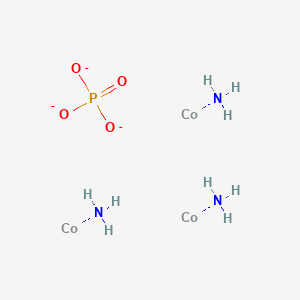
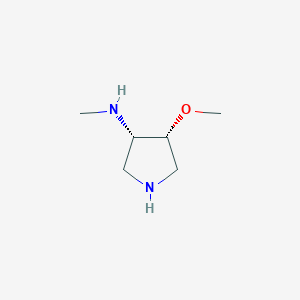
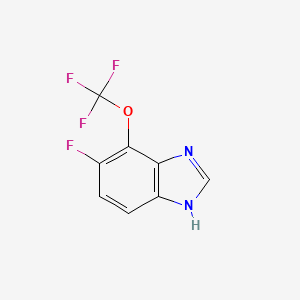
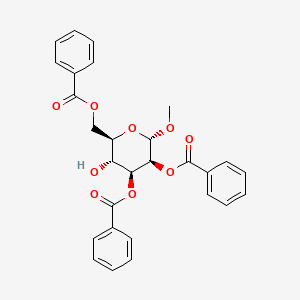
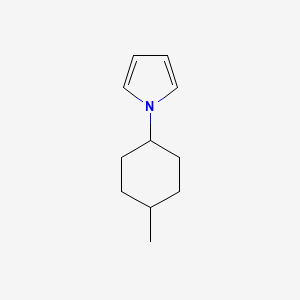
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)


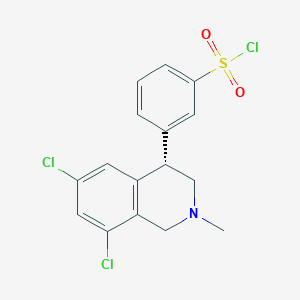
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
